

An In-Depth Technical Guide to the Key Intermediates in Tetrahydrofuran Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran (THF), a pivotal solvent and precursor in the chemical and pharmaceutical industries, is synthesized through various industrial routes, each characterized by unique key intermediates. This technical guide provides a comprehensive overview of the primary synthesis pathways of THF, with a detailed focus on the core intermediates, their formation, and conversion. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthesis workflows.

Reppe Process: From Acetylene to Tetrahydrofuran

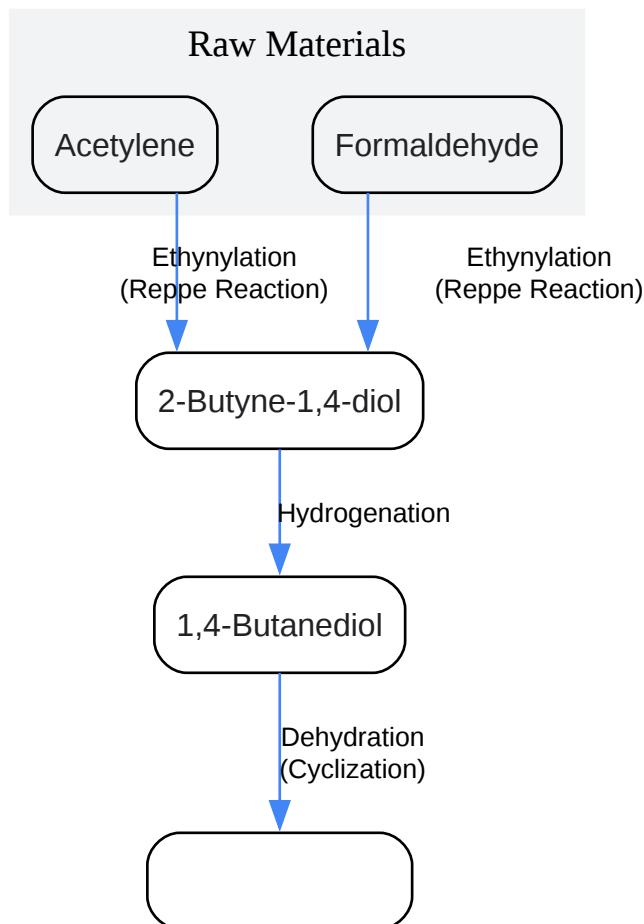
The Reppe process, a classic and historically significant method, utilizes acetylene and formaldehyde as primary feedstocks. The synthesis proceeds through two critical intermediates: 2-butyne-1,4-diol and 1,4-butanediol.

Key Intermediates

- 2-Butyne-1,4-diol: Formed through the reaction of acetylene with formaldehyde.
- 1,4-Butanediol (BDO): Produced by the hydrogenation of 2-butyne-1,4-diol.

Synthesis Pathway

The overall transformation involves the ethynylation of formaldehyde followed by hydrogenation and subsequent dehydration.



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Figure 1: Reppe Process for Tetrahydrofuran Synthesis.

Quantitative Data

Step	Reactants	Catalyst	Temperature (°C)	Pressure (bar)	Yield (%)	Selectivity (%)	Reference
Ethyne-1,4-diolation	Acetylene, Formaldehyde	Copper Acetylide	80-100	2-6	-	-	[1]
Hydrogenation	2-Butyne-1,4-diol, H ₂	1% Pt/CaCO ₃	-	-	-	Total selectivity to BDO in a fixed bed reactor	[2]
Dehydration	1,4-Butanediol	Sulfuric Acid (22% aq.)	100	Atmospheric	>99	-	[3]

Experimental Protocols

1.4.1. Synthesis of 2-Butyne-1,4-diol

The synthesis of 2-butyne-1,4-diol is based on the Reppe process, involving the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide. The reaction is typically carried out in a continuous process using either fixed-bed or fluidized-bed reactors. The catalyst often consists of copper(II) oxide and bismuth(III) oxide on a silica support. The reaction conditions are maintained at a temperature of 80-100°C and an acetylene partial pressure of 2-6 bar.[1]

1.4.2. Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol

In a laboratory setting, the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol can be achieved using a lead-poisoned palladium on carbon (Pd-C) catalyst. The reaction is conducted in an autoclave with an aqueous solution of butynediol. The air in the autoclave is replaced with nitrogen and then hydrogen. The reaction is carried out at 35-45°C under a

hydrogen pressure of 0.6-1.7 MPa for 60-390 minutes with stirring.[4] For complete hydrogenation to 1,4-butanediol, a platinum on calcium carbonate (Pt/CaCO₃) catalyst can be used, which has shown total selectivity to 1,4-butanediol in a fixed-bed reactor.[2]

1.4.3. Dehydration of 1,4-Butanediol to Tetrahydrofuran

A common industrial and laboratory method for the synthesis of THF is the acid-catalyzed dehydration of 1,4-butanediol. A 22% aqueous sulfuric acid solution is added to a reactor, and 1,4-butanediol is added at a rate of 110 kg/h at 100°C. The temperature at the top of the distillation column is maintained at 80°C, yielding an aqueous solution containing 80% tetrahydrofuran. This process can achieve a yield of over 99%. [3]

Davy Process: Maleic Anhydride as a Feedstock

The Davy process offers an alternative route starting from maleic anhydride, which is first esterified and then subjected to hydrogenation.

Key Intermediates

- Dimethyl Maleate (DMM): Formed by the esterification of maleic anhydride with methanol.
- γ -Butyrolactone (GBL): A key cyclic ester intermediate produced during the hydrogenation of dimethyl maleate.

Synthesis Pathway

This process involves esterification followed by a multi-step hydrogenation.

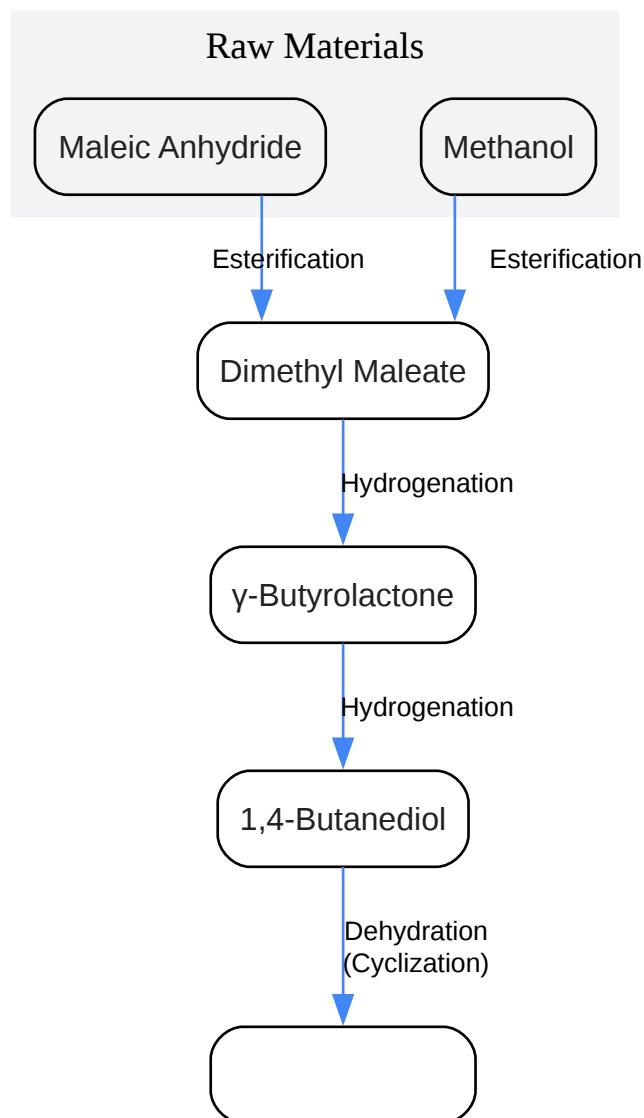
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Figure 2: Davy Process for Tetrahydrofuran Synthesis.

Quantitative Data

Step	Reactants	Catalyst	Temperature (°C)	Pressure (bar)	Conversion (%)	Selectivity (%)	Reference
Esterification	Maleic Anhydride, Methanol	DNW-1 (cation exchange resin)	-	-	100	~99 (to DMM)	[5]
Hydrogenation	Dimethyl Maleate, H ₂	Cu/ZnO	180-240	10-50	-	-	[6]
Hydrogenation	Maleic Anhydride, H ₂	Nickel-based	-	-	100	85-95 (to THF)	[3]

Experimental Protocols

2.4.1. Synthesis of Dimethyl Maleate

Dimethyl maleate can be synthesized from maleic anhydride and methanol using sulfuric acid as a catalyst. The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[7] A continuous process involves reacting maleic anhydride and methanol in a mono-esterification kettle at 70-100°C. The resulting monomethyl maleate is then fed into a catalytic esterification tower to produce dimethyl maleate.[8] A laboratory procedure involves dissolving maleic acid (25.0 g, 216 mmol) in methanol (250 mL), followed by the dropwise addition of concentrated sulfuric acid (2.5 mL). The mixture is refluxed at 75°C for 16 hours. After workup, dimethyl maleate is obtained with a 97% yield.[9]

2.4.2. Hydrogenation of Dimethyl Maleate to γ-Butyrolactone and Tetrahydrofuran

The vapor-phase hydrogenation of dimethyl maleate is carried out over copper-based catalysts. The reaction proceeds via dimethyl succinate to form γ-butyrolactone and 1,4-butanediol. The ratio of γ-butyrolactone to tetrahydrofuran can be controlled by adjusting operating parameters.[3][6] A bifunctional catalyst system, such as Cu-ZnO-ZrO₂ and H-Y zeolite, can be used for the direct conversion of maleic anhydride to THF.[6]

Butadiene-Based Synthesis

This route utilizes butadiene, a readily available petrochemical feedstock, and proceeds through acetoxylation and hydrogenation steps.

Key Intermediates

- 1,4-Diacetoxy-2-butene: Formed via the acetoxylation of butadiene.
- 1,4-Diacetoxybutane: Produced by the hydrogenation of 1,4-diacetoxy-2-butene.
- 1,4-Butanediol: Obtained from the hydrolysis of 1,4-diacetoxybutane.

Synthesis Pathway

The process involves acetoxylation, hydrogenation, hydrolysis, and finally cyclization.

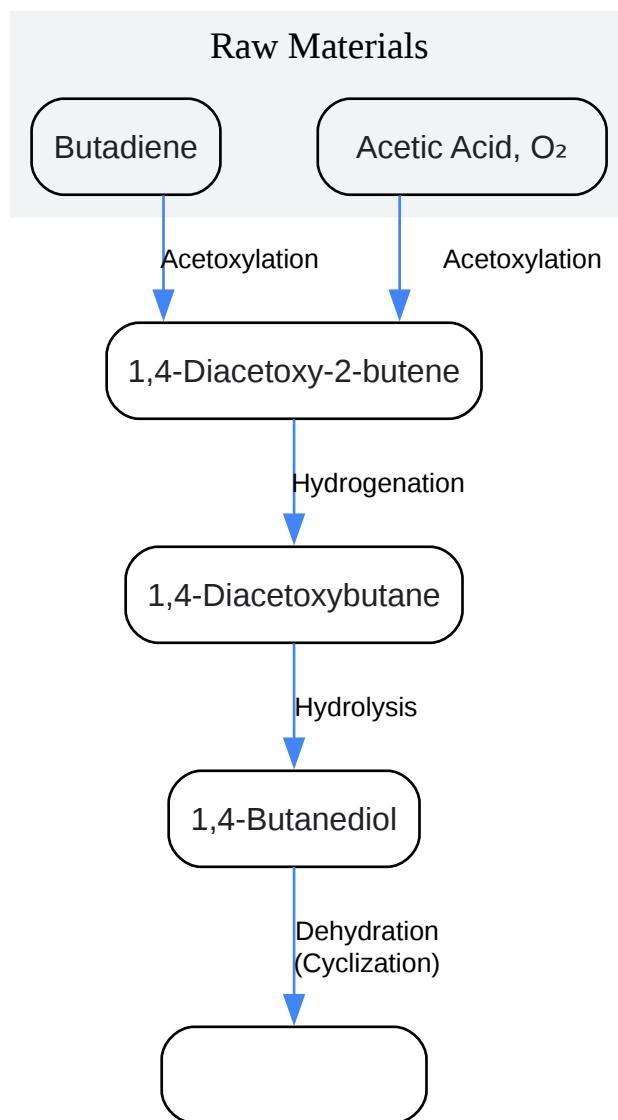
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Figure 3: Butadiene-Based Synthesis of Tetrahydrofuran.

Quantitative Data

Step	Reactants	Catalyst	Temperature (°C)	Pressure (bar)	Yield (%)	Reference
Acetoxylation	3,4-dichloro-1-butene, Acetic Acid, Sodium Acetate	Copper Acetate	120±5	Atmospheric	91 (of diacetoxybutenes)	[10]
Hydrolysis	Diacetoxybutane, Water	Cation exchange resin	40-90	Atmospheric - 10	-	[11]

Experimental Protocols

3.4.1. Synthesis of 1,4-Diacetoxy-2-butene

A process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes involves reacting 3,4-dichloro-1-butene with an alkali metal acetate in the presence of a copper, iron, or zinc catalyst. For example, 125 g of 3,4-dichloro-1-butene, 250 g of acetic acid, and 200 g of anhydrous sodium acetate are reacted in the presence of 1 g of copper acetate at 120±5°C for 4 hours. After workup, a 91% yield of diacetoxybutenes can be achieved.[\[10\]](#)

3.4.2. Hydrogenation of 1,4-Diacetoxy-2-butene to 1,4-Diacetoxybutane

The hydrogenation of 1,4-diacetoxy-2-butene to 1,4-diacetoxybutane is a standard procedure typically carried out using a supported metal catalyst such as palladium or platinum on carbon under a hydrogen atmosphere.

3.4.3. Hydrolysis of 1,4-Diacetoxybutane to 1,4-Butanediol

The hydrolysis of diacetoxybutane is typically carried out using a cation exchange resin as a catalyst. The reaction is conducted at a temperature of 40 to 90°C and a pressure ranging from atmospheric to 10 kg/cm². Water serves as both a reactant and a solvent in this process.[\[11\]](#)

Furan/Furfural-Based Synthesis

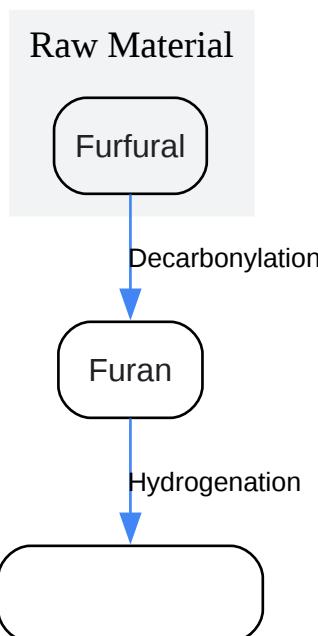
This "green" route utilizes renewable biomass-derived feedstocks like furfural.

Key Intermediate

- Furan: Produced by the decarbonylation of furfural.

Synthesis Pathway

This pathway involves the decarbonylation of furfural to furan, followed by the hydrogenation of furan to THF.



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Figure 4: Furan-Based Synthesis of Tetrahydrofuran.

Quantitative Data

Step	Reactants	Catalyst	Temperature (°C)	Pressure (atm)	Conversion (%)	Selectivity (%)	Yield (%)	Reference
Decarbonylation	Furfural	Platinum or Rhodium on support with alkali metal	300-350	~1	-	-	-	[12]
Hydrogenation	Furan, H ₂	Palladosus Oxide	up to 40-50	~7	-	-	90-93	[13]
One-step process	Furfural, H ₂	3% Pd/C	220	30-40	100	10-41 (to THF)	-	[14]

Experimental Protocols

4.4.1. Decarbonylation of Furfural to Furan

Furan can be prepared by the gas-phase decarbonylation of furfural at elevated temperatures (300-350°C) and pressures from 0.1 to 10 bar in the presence of hydrogen. A suitable catalyst contains platinum and/or rhodium and an alkali metal on a support.[12]

4.4.2. Hydrogenation of Furan to Tetrahydrofuran

A well-established laboratory procedure for the hydrogenation of furan to tetrahydrofuran is available from Organic Syntheses. In a pressure bottle for catalytic reduction, 10 g of pure furan and 0.2 g of palladosus oxide are placed. The bottle is flushed with hydrogen, and an initial hydrogen pressure of about 7 atm is applied. The reaction is exothermic and proceeds smoothly. Successive portions of furan and catalyst are added to continue the reduction on a larger scale. The yield of redistilled tetrahydrofuran is reported to be 90-93%. [13] A continuous process using a sponge nickel catalyst promoted with iron and chromium has also been

described.[15] A single-step process for the conversion of furfural to THF using a 3% Palladium on carbon catalyst has also been developed, showing 100% furfural conversion with selectivities to THF ranging from 10% to 41%. [14]

Conclusion

The synthesis of tetrahydrofuran is a mature industrial process with several established routes, each with its own set of key intermediates. The choice of a particular process is often dictated by the availability and cost of raw materials. The Reppe process, though traditional, remains a significant contributor. The Davy process and butadiene-based routes offer alternatives based on different petrochemical feedstocks. The growing interest in sustainable chemistry has brought the furan/furfural-based process, which utilizes renewable resources, to the forefront of research and development. Understanding the chemistry and process parameters associated with the formation and conversion of these key intermediates is crucial for process optimization, catalyst development, and the overall efficiency of tetrahydrofuran production. This guide provides a foundational understanding of these processes for professionals in the field.

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